2-Trifluoromethyl-D-homophenylalanine
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Overview
Description
2-Trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-D-homophenylalanine typically involves the introduction of a trifluoromethyl group into the phenylalanine structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific reaction conditions. The process often requires the presence of a base, such as potassium carbonate (K₂CO₃), and a catalyst, such as copper(I) iodide (CuI), to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Combining the starting materials in a solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Reaction Execution: Maintaining the reaction mixture at a controlled temperature, often between 50-100°C, for several hours.
Purification: Using techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Trifluoromethyl-D-homophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential therapeutic effects, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Trifluoromethyl-D-homophenylalanine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Trifluoromethyl-L-phenylalanine: Similar in structure but with the L-configuration, which can affect its biological activity and interactions.
3-Trifluoromethyl-D-phenylalanine: The trifluoromethyl group is positioned differently, which can influence its chemical reactivity and applications.
4-Trifluoromethyl-D-phenylalanine:
Uniqueness: 2-Trifluoromethyl-D-homophenylalanine is unique due to its specific configuration and the position of the trifluoromethyl group, which can significantly impact its chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXGVVUDFMBXEM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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